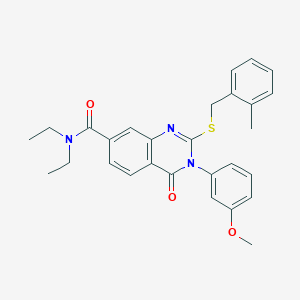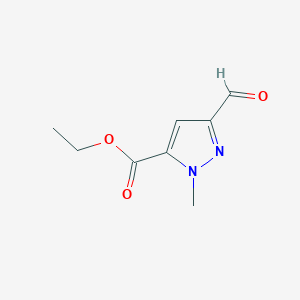
N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an important neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to anxiolytic and anticonvulsant effects. In
Mécanisme D'action
The mechanism of action of N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide involves the inhibition of GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide increases the levels of GABA in the brain, leading to anxiolytic and anticonvulsant effects. GABA is the major inhibitory neurotransmitter in the central nervous system, and its dysfunction has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide has been shown to increase the levels of GABA in the brain, leading to anxiolytic and anticonvulsant effects. It has also been shown to have analgesic effects in animal models. In addition, N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide has been investigated for its potential effects on cognitive and behavioral deficits in preclinical models of Angelman syndrome.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide in lab experiments is its high potency and selectivity for GABA transaminase inhibition. This allows for precise modulation of GABA levels in the brain. However, one limitation is that N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide is not orally bioavailable, and therefore must be administered via injection or infusion.
Orientations Futures
There are several future directions for the study of N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide. One area of interest is its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine self-administration in animal models. Another area of interest is its potential use in the treatment of Angelman syndrome, as it has been shown to improve cognitive and behavioral deficits in preclinical models. Further research is also needed to investigate the long-term effects and safety of N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide in humans.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide involves a series of chemical reactions starting from cyclohexanone. The first step is the conversion of cyclohexanone to N-cyclohexylidene-cyclohexanamine using morpholine and para-toluenesulfonic acid. This intermediate is then reacted with chloroacetyl chloride to form N-(chloroacetyl)-N-cyclohexyl-cyclohexanamine. The final step involves the reaction of N-(chloroacetyl)-N-cyclohexyl-cyclohexanamine with 4,5-dichloro-6-oxo-1,6-dihydropyridazine to form N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide.
Applications De Recherche Scientifique
N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, anticonvulsant, and analgesic effects in animal models. It has also been investigated as a potential treatment for cocaine addiction, as it has been shown to reduce cocaine self-administration in rats. In addition, N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide has been studied in preclinical models of Angelman syndrome, a genetic disorder that affects the nervous system and causes developmental delays and intellectual disabilities. In these models, N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide has been shown to improve cognitive and behavioral deficits.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4O2/c14-9-6-17-19(12(21)11(9)15)7-10(20)18-13(8-16)4-2-1-3-5-13/h6H,1-5,7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCGCOHDFODAHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2C(=O)C(=C(C=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-{3-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2859493.png)
![N-cyclopentyl-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2859495.png)
![1-[3-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2859496.png)
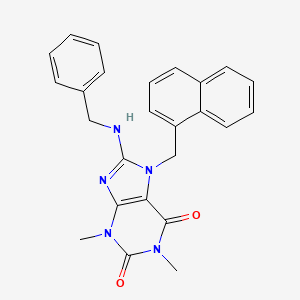
![3-(1,3-Benzodioxol-5-ylmethyl)-2-[(3-fluorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2859499.png)
![(1R,2S,3R,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2859500.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2859501.png)
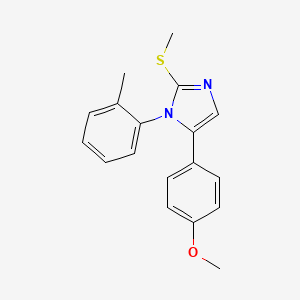
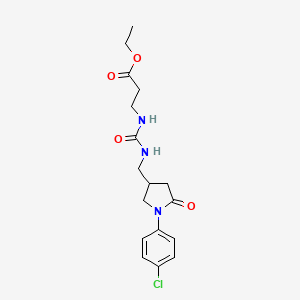
![1-Methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrazole-4-sulfonamide](/img/structure/B2859504.png)

![N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2859510.png)
